molecular formula C5H12O3 B3305769 3,3-Dimethoxypropan-1-ol CAS No. 92403-95-7

3,3-Dimethoxypropan-1-ol

Cat. No.: B3305769
CAS No.: 92403-95-7
M. Wt: 120.15 g/mol
InChI Key: WREBPVIPZSZUDI-UHFFFAOYSA-N
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Description

3,3-Dimethoxypropan-1-ol is an organic compound with the molecular formula C5H12O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its versatility in synthetic chemistry due to its functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethoxypropan-1-ol can be synthesized through the reduction of 3,3-dimethoxypropionic acid methyl ester. This process involves the use of lithium aluminum hydride as a reducing agent in diethyl ether at 0°C, followed by stirring for one hour .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is typically produced in a laboratory setting using the aforementioned synthetic route. Industrial production would likely involve scaling up this process with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxypropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols.

Scientific Research Applications

3,3-Dimethoxypropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethoxypropan-1-ol involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and behavior in chemical reactions. Specific pathways and targets depend on the context of its use, such as in enzymatic reactions or synthetic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethoxypropan-1-ol is unique due to its specific arrangement of methoxy groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications where other compounds may not be as effective.

Properties

IUPAC Name

3,3-dimethoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-7-5(8-2)3-4-6/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREBPVIPZSZUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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